2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 3-methoxybenzoate is a chemical compound with significant relevance in pharmaceutical and chemical research. This compound features a complex structure that incorporates a dioxoisoindole moiety, which is known for its biological activity. The compound can be classified as an ester due to the presence of the methoxybenzoate group.
The compound is synthesized from various precursors and is often referenced in studies related to drug development and synthesis of bioactive molecules. It can be obtained from chemical supply companies that specialize in research chemicals.
This compound falls under the category of organic compounds, specifically as a derivative of isoindole. Its classification includes:
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 3-methoxybenzoate typically involves multi-step reactions starting from simpler organic compounds.
Technical Details:
The molecular formula for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 3-methoxybenzoate is .
Data:
CC(=O)c1ccccc(c1OC)C(=O)N2C(=O)c3ccccc3C2=OThe compound can participate in several chemical reactions typical for esters and isoindoles.
Technical Details:
The mechanism of action for this compound, particularly in biological contexts, involves its interaction with specific biological targets.
Data:
The physical properties of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 3-methoxybenzoate include:
Chemical properties include:
The applications of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 3-methoxybenzoate span various fields:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5